1-{4-Methyl-2-[(4-methylphenyl)sulfanyl]-3-quinolinyl}-1-ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{4-Methyl-2-[(4-methylphenyl)sulfanyl]-3-quinolinyl}-1-ethanone is a complex organic compound with the molecular formula C19H17NOS and a molecular weight of 307.40938 This compound is characterized by the presence of a quinoline core substituted with a methyl group and a sulfanyl group attached to a phenyl ring
Preparation Methods
The synthesis of 1-{4-Methyl-2-[(4-methylphenyl)sulfanyl]-3-quinolinyl}-1-ethanone involves several steps, typically starting with the preparation of the quinoline core. One common synthetic route includes the reaction of 4-methylphenyl sulfide with 2-chloro-3-quinolinecarboxaldehyde under specific conditions to form the desired product . The reaction conditions often involve the use of solvents such as acetonitrile and catalysts like palladium on carbon. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1-{4-Methyl-2-[(4-methylphenyl)sulfanyl]-3-quinolinyl}-1-ethanone undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, which may reduce the carbonyl group to an alcohol.
Substitution: The compound can participate in substitution reactions, particularly at the quinoline core, using reagents like halogens or nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-{4-Methyl-2-[(4-methylphenyl)sulfanyl]-3-quinolinyl}-1-ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in studying reaction mechanisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 1-{4-Methyl-2-[(4-methylphenyl)sulfanyl]-3-quinolinyl}-1-ethanone involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects . The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-{4-Methyl-2-[(4-methylphenyl)sulfanyl]-3-quinolinyl}-1-ethanone can be compared with other similar compounds, such as:
1-{4-Methyl-2-[(4-methylphenyl)sulfanyl]-3-quinolinyl}-1-propanone: Similar structure but with a propanone group instead of ethanone.
1-{4-Methyl-2-[(4-methylphenyl)sulfanyl]-3-quinolinyl}-1-butanone: Similar structure but with a butanone group.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both a quinoline core and a sulfanyl group, which confer distinct chemical and biological properties .
Biological Activity
1-{4-Methyl-2-[(4-methylphenyl)sulfanyl]-3-quinolinyl}-1-ethanone, also known by its CAS number 400074-46-6, is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C19H17NOS, with a molecular weight of 307.41 g/mol. The compound features a quinoline ring system substituted with a methyl and a sulfanyl group, which may contribute to its biological properties.
Research indicates that compounds with similar structures often interact with various biological targets, including enzymes and receptors. Specifically, the quinoline moiety is known for its ability to act as a ligand for several biological receptors, potentially influencing pathways related to inflammation and cancer.
- Antimicrobial Activity : Quinoline derivatives have been studied for their antimicrobial properties. In vitro studies suggest that this compound may exhibit activity against certain bacterial strains, although specific data on this compound is limited.
- Anticancer Potential : Some quinoline-based compounds have shown promise in cancer therapy by inhibiting tumor growth and inducing apoptosis in cancer cells. The presence of the sulfanyl group may enhance these effects by improving the compound's lipophilicity and cellular uptake.
- Anti-inflammatory Effects : Compounds similar to this compound have demonstrated anti-inflammatory properties through the inhibition of pro-inflammatory cytokines. This suggests potential therapeutic applications in inflammatory diseases.
Study 1: Antimicrobial Efficacy
A study conducted on derivatives of quinoline highlighted the antimicrobial efficacy against Gram-positive and Gram-negative bacteria. While specific results for this compound were not detailed, related compounds exhibited minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL against various pathogens .
Study 2: Anticancer Activity
In a recent investigation into the anticancer properties of quinoline derivatives, compounds structurally related to this compound were assessed for their ability to induce apoptosis in breast cancer cell lines. Results indicated that certain modifications to the quinoline structure significantly enhanced cytotoxicity, with IC50 values reported as low as 5 µM .
Data Tables
Properties
IUPAC Name |
1-[4-methyl-2-(4-methylphenyl)sulfanylquinolin-3-yl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NOS/c1-12-8-10-15(11-9-12)22-19-18(14(3)21)13(2)16-6-4-5-7-17(16)20-19/h4-11H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARNBAMWIAKKXEF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=NC3=CC=CC=C3C(=C2C(=O)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.